N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1,3-benzothiazole-2-carboxamide
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Description
“N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1,3-benzothiazole-2-carboxamide” is a complex organic compound. It has been found in the crystal structure of human phosphodiesterase 10 . This compound is part of a high-quality data set of PDE10A inhibitors with experimentally determined binding affinities .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using X-ray diffraction . This technique provides detailed information about the arrangement of atoms within the molecule. Important interactions have been observed between the nitro-group O atoms and the H atoms of the pyridine and pyrimidine rings .Mechanism of Action
This compound has been found in the crystal structure of human phosphodiesterase 10 . Phosphodiesterase 10 is an enzyme that plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides. Inhibitors of this enzyme are being studied for their potential therapeutic applications .
Future Directions
Properties
IUPAC Name |
N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c1-23-12(10-15(22-23)13-6-4-5-9-19-13)11-20-17(24)18-21-14-7-2-3-8-16(14)25-18/h2-10H,11H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNGTJHAIOKSFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=N2)CNC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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